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Compound of Interest

Compound Name: Spiro[2.4]heptan-5-amine

CAS No.: 1267497-14-2

Cat. No.: B2526757 Get Quote

Structural Definition & Stereochemical Context
Before interpreting spectra, the unique geometry of the spiro[2.4]heptane scaffold must be

understood. The molecule consists of a cyclopropane ring spiro-fused to a cyclopentane ring.

IUPAC Numbering: The spiro carbon is typically assigned position 3 (or 1 depending on

nomenclature variants, but 3 is standard for spiro[2.4]).

Ring A (Small): Carbons 1, 2.

Ring B (Large): Carbons 4, 5, 6, 7.

Spiro Center: Carbon 3.

Target Molecule: The amine group is at position 5. This is the

-position relative to the spiro center.

Stereochemistry: The introduction of the amine at C5 creates a chiral center. As the

unsubstituted cyclopropane ring is symmetric relative to the cyclopentane plane, there are no

cis/trans diastereomers relative to the spiro junction (unlike 4-substituted isomers where

proximity to the cyclopropane methines might induce specific anisotropic effects). The

product is typically isolated as a racemate (

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b2526757?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2526757?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


).

Mass Spectrometry (MS) Profile
Mass spectrometry provides the primary identification of the molecular weight and structural

connectivity. The fragmentation pattern is dominated by the stability of the spiro-junction versus

the lability of the amine.

Ionization & Molecular Ion
Technique: EI (70 eV) or ESI (+).

Formula:

Molecular Weight: 111.19 g/mol .

Molecular Ion (

):m/z 111.

Note: In ESI, the observed species is

.

Fragmentation Pathway (EI)
The fragmentation follows

-cleavage adjacent to the nitrogen and ring-opening characteristic of strained spiro-cycles.
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m/z Fragment Identity / Mechanism Diagnostic Value

111 (Molecular Ion)
Confirms MW. Intensity: Low to

Medium.

94

Loss of ammonia.

Characteristic of primary

amines.

82
Loss of ethyl radical (ring

opening of cyclopentane).

68 Retro-Cyclopropane cleavage
Loss of

or ring fragmentation.

56 -cleavage fragment (Base

Peak candidate).

30
Primary amine marker (strong

in aliphatic amines).
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Figure 1: Proposed EI-MS fragmentation pathway for Spiro[2.4]heptan-5-amine.

Infrared Spectroscopy (IR)
The IR spectrum distinguishes the spiro-cyclic nature (high strain C-H) from the amine

functionality.

Key Absorption Bands
Frequency (cm

)
Vibration Mode Structural Assignment

3350 - 3250 N-H Stretch (Doublet)
Primary Amine (

).

3080 - 3050 C-H Stretch (Strained)
Cyclopropane Ring. Diagnostic

for spiro[2.4] system.

2960 - 2850
C-H Stretch (

)

Cyclopentane methylene

groups.

1650 - 1590 N-H Bend (Scissoring) Primary Amine.

1020 - 1000 Ring Deformation
Cyclopropane skeletal

vibration.

Technical Insight: The presence of the band >3000 cm

(cyclopropyl C-H) alongside the amine doublet is the "fingerprint" combination for this molecule,
distinguishing it from simple cyclopentylamine.

Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for distinguishing the 5-amine from the 4-amine isomer.

H NMR (Proton) Prediction
Solvent:
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or

Proton
Environment

Chemical Shift
(

, ppm)

Multiplicity Integration
Assignment
Logic

H-5 3.40 - 3.60 Multiplet (tt-like) 1H
-proton to amine.

Deshielded by

Nitrogen.

H-4, H-6 1.80 - 2.10 Multiplet 2H
-protons

(adjacent to

amine).

H-4', H-6' 1.40 - 1.70 Multiplet 2H
Diastereotopic

partners.

H-7 1.60 - 1.80 Multiplet 2H
-protons

(adjacent to

spiro).

1.20 - 2.00 Broad Singlet 2H

Exchangeable

with

. Shift varies with

conc.

H-1, H-2 0.30 - 0.60
Complex

Multiplet
4H

Cyclopropyl

protons. Highly

shielded due to

ring

current/strain.

Distinction from 4-amine:

5-amine: The
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-proton (H-5) is not adjacent to the spiro center. It will show coupling to two methylene
groups (H-4 and H-6).

4-amine: The

-proton (H-4) is adjacent to the spiro center (quaternary C3). This simplifies the coupling
pattern (only coupled to H-5 methylene) and likely shifts the signal slightly upfield due to the
spiro-carbon anisotropy.

C NMR Prediction
Solvent:

Carbon
Environment

Chemical Shift (

, ppm)
Type Assignment

C-5 52.0 - 56.0 CH -carbon (bearing

amine).

C-4, C-6 35.0 - 40.0
Methylene carbons (

to spiro/amine).

C-7 30.0 - 34.0
Methylene

to spiro.

C-3 20.0 - 25.0 Cq

Spiro Quaternary

Carbon. Diagnostic

low intensity.

C-1, C-2 10.0 - 15.0

Cyclopropyl Carbons.

High field

characteristic.

Experimental Workflow: Structural Elucidation
To validate the synthesis of the 5-amine isomer specifically, the following 2D NMR workflow is

recommended.
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Figure 2: 2D NMR Logic for Isomer Differentiation.

Differentiation Protocol (COSY/HMBC)
COSY: In the 5-amine, the methine proton (H-5) will show cross-peaks to two distinct

methylene groups (C4 and C6). In the 4-amine, the methine proton would only couple to one

methylene group (C5) and the quaternary spiro center (no coupling).

HMBC: Look for the correlation between the cyclopropyl protons (H1/H2) and the

cyclopentane ring carbons.

5-amine: Cyclopropyl protons correlate to C3 (spiro), C4, and C7. They will not strongly

correlate to the amine-bearing C5 (too far, 4 bonds).

4-amine: Cyclopropyl protons correlate to C3, C4 (amine bearing), and C7. A strong 3-

bond correlation to the amine carbon suggests the 4-isomer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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